Cas no 2195202-62-9 (N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide)
N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2195202-62-9
- 1-(butan-2-yl)-N-(cyanomethyl)-N-cyclopropyl-5-methyl-1H-pyrazole-4-carboxamide
- EN300-7506653
- Z1838984924
- 1-Butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide
- N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C14H20N4O/c1-4-10(2)18-11(3)13(9-16-18)14(19)17(8-7-15)12-5-6-12/h9-10,12H,4-6,8H2,1-3H3
- InChI Key: CJQBMNPALHGFRJ-UHFFFAOYSA-N
- SMILES: N1(C(C)CC)C(C)=C(C(N(CC#N)C2CC2)=O)C=N1
Computed Properties
- Exact Mass: 260.16371127g/mol
- Monoisotopic Mass: 260.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61.9Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 452.2±40.0 °C(Predicted)
- pka: 0.83±0.10(Predicted)
N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7506653-1.0g |
1-(butan-2-yl)-N-(cyanomethyl)-N-cyclopropyl-5-methyl-1H-pyrazole-4-carboxamide |
2195202-62-9 | 1g |
$0.0 | 2023-04-26 | ||
| Enamine | EN300-7506653-0.05g |
1-(butan-2-yl)-N-(cyanomethyl)-N-cyclopropyl-5-methyl-1H-pyrazole-4-carboxamide |
2195202-62-9 | 95.0% | 0.05g |
$212.0 | 2025-03-10 |
N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide
Research Briefing on N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide (CAS: 2195202-62-9)
N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide (CAS: 2195202-62-9) is a novel pyrazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, with its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have focused on the synthesis and optimization of N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide. Researchers have employed advanced synthetic methodologies to achieve high yields and purity, which are critical for subsequent biological evaluations. The compound's structure, characterized by a cyanomethyl group and a cyclopropyl moiety, suggests potential interactions with enzymes or receptors involved in key cellular processes. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the compound's binding affinity and selectivity.
In vitro and in vivo studies have demonstrated that N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide exhibits promising activity against specific biological targets. For instance, preliminary data indicate its potential as an inhibitor of certain kinases or G-protein-coupled receptors (GPCRs), which are implicated in various diseases, including cancer and inflammatory disorders. The compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, have also been evaluated to assess its suitability as a drug candidate.
One of the key findings from recent research is the compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis. Mechanistic studies have revealed that N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide can induce specific downstream effects, such as the inhibition of tumor growth in preclinical models. These findings underscore its potential as a lead compound for further development in oncology.
Despite these promising results, challenges remain in the development of N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide as a therapeutic agent. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Researchers are currently exploring derivative compounds and prodrug strategies to enhance the compound's efficacy and safety.
In conclusion, N-(Cyanomethyl)-N-cyclopropyl-5-methyl-1-(1-methylpropyl)-1H-pyrazole-4-carboxamide represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes and biological activity make it a valuable subject for ongoing research. Further investigations, including clinical trials, will be essential to fully realize its therapeutic potential. This briefing highlights the importance of continued exploration of this compound and its derivatives in the pursuit of novel treatments for complex diseases.
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